molecular formula C12H12N2O2 B14342773 2,5-Dimethyl-1-oxo-3-phenylpyrazin-1-ium-4(1H)-olate CAS No. 104509-50-4

2,5-Dimethyl-1-oxo-3-phenylpyrazin-1-ium-4(1H)-olate

Cat. No.: B14342773
CAS No.: 104509-50-4
M. Wt: 216.24 g/mol
InChI Key: QFSKCMUNRSFHAI-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-oxo-3-phenylpyrazin-1-ium-4(1H)-olate is a chemical compound that belongs to the pyrazine family. Pyrazines are known for their aromatic properties and are often used in various chemical and pharmaceutical applications. This compound, in particular, is characterized by its unique structure, which includes a phenyl group and a pyrazinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1-oxo-3-phenylpyrazin-1-ium-4(1H)-olate typically involves the reaction of appropriate precursors under controlled conditions. One common method is the condensation of 2,5-dimethylpyrazine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-oxo-3-phenylpyrazin-1-ium-4(1H)-olate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce various substituted pyrazines.

Scientific Research Applications

2,5-Dimethyl-1-oxo-3-phenylpyrazin-1-ium-4(1H)-olate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1-oxo-3-phenylpyrazin-1-ium-4(1H)-olate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylpyrazine: Lacks the phenyl and oxo groups.

    3-Phenylpyrazine: Lacks the dimethyl and oxo groups.

    1-Oxo-3-phenylpyrazine: Lacks the dimethyl groups.

Uniqueness

2,5-Dimethyl-1-oxo-3-phenylpyrazin-1-ium-4(1H)-olate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

104509-50-4

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2,5-dimethyl-4-oxido-3-phenylpyrazin-1-ium 1-oxide

InChI

InChI=1S/C12H12N2O2/c1-9-8-13(15)10(2)12(14(9)16)11-6-4-3-5-7-11/h3-8H,1-2H3

InChI Key

QFSKCMUNRSFHAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C[N+](=O)C(=C(N1[O-])C2=CC=CC=C2)C

Origin of Product

United States

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